molecular formula C10H13BrO B1446478 2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS No. 91799-52-9

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Cat. No.: B1446478
CAS No.: 91799-52-9
M. Wt: 229.11 g/mol
InChI Key: FDALSNCSJFQZHS-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-1,3-dimethylbenzene (CAS 91799-52-9) is a valuable organic intermediate with the molecular formula C 10 H 13 BrO and a molecular weight of 229.11 g/mol . This compound features a benzene ring core that is disubstituted with methyl groups at the 1 and 3 positions, an ethoxy group at the 5 position, and a bromine atom at the 2 position, making it a versatile building block in synthetic chemistry . The bromine moiety serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the ethoxy group offers a point for further functionalization, enhancing its utility in method development and material science research. Researchers employ this compound primarily in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where its disubstituted aromatic structure acts as a core scaffold. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-ethoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDALSNCSJFQZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves the bromination of 5-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-5-ethoxy-1,3-dimethylbenzene serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it useful in the preparation of more complex molecules. For example, it can be utilized in the synthesis of ethyl-substituted phenolic compounds, which are important in the production of dyes and agrochemicals.

Synthetic Pathways
The compound can be synthesized through multiple pathways. A common method involves bromination of 5-ethoxy-1,3-dimethylbenzene. This reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the aromatic ring .

Pharmaceutical Applications

Potential Drug Development
Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development. The compound's structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. For instance, modifications to the ethoxy and bromo groups can enhance pharmacological properties such as bioavailability and selectivity towards specific receptors .

Case Studies
In a study focused on SGLT2 inhibitors—compounds used for diabetes management—similar brominated aromatic compounds were identified as key intermediates in their synthesis. This highlights the potential role of this compound in developing medications that target glucose reabsorption in kidneys .

Materials Science

Polymer Chemistry
The compound has applications in polymer chemistry as well. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of bromine can also facilitate cross-linking reactions during polymerization processes, leading to materials with improved performance characteristics .

Nanocomposites
Recent advancements have explored the use of this compound in creating nanocomposites. By integrating this compound into nanostructured materials, researchers aim to develop composites with unique electrical and optical properties suitable for electronic applications .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits/Advantages
Chemical SynthesisIntermediate for organic compoundsFacilitates nucleophilic substitutions
PharmaceuticalPotential drug developmentMay lead to new therapeutic agents
Materials ScienceEnhancements in polymer propertiesImproved thermal stability and mechanical strength
NanocompositesIntegration into nanostructured materialsUnique electrical and optical properties

Mechanism of Action

The mechanism of action for reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitutionThe reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)
  • Physicochemical Properties :
    • Molar water solubility: 0.10 mmol/l (critical cut-off for GABAA receptor modulation) .
    • Molecular volume and halogen position influence receptor efficacy in pharmacological studies .
  • Applications : Used in studies of low-affinity GABAA receptor modulation, where solubility thresholds correlate with biological activity .
2-Bromo-5-iodo-1,3-dimethylbenzene
  • Structure and Stability: Contains bromine and iodine substituents, enabling diverse reactivity in cross-coupling reactions . Crystal structure analysis reveals normal bond lengths and angles, with disordered methyl H atoms .
  • Applications: Serves as a versatile intermediate for synthesizing functional molecules in organometallic chemistry .
5-Bromo-2-iodo-1,3-dimethylbenzene
  • Synthesis : Prepared via reactions involving cuprous bromide and sodium iodide .
  • Stability : Decomposes under light and heat, necessitating careful storage .
  • Applications : Used in catalytic reactions, halogenation, and dye synthesis .

Methoxy- and Ethoxy-Substituted Analogs

5-Bromo-2-methoxy-1,3-dimethylbenzene
  • Environmental Behavior :
    • Detected in bio-oil from pyrolysis of plastic waste, with concentrations influenced by catalyst pore size and reaction time .
    • Volatilizes during thermal degradation, reducing its presence in bio-oil over time .
  • Industrial Relevance: Linked to brominated flame retardants like tetrabromobisphenol A .
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
  • Physical Properties :
    • Molecular formula: C₉H₁₀BrF; molecular weight: 217.078 g/mol .
    • SMILES: Cc1cc(F)cc(C)c1CBr .
  • Applications: Potential intermediate in fluorinated aromatic compound synthesis .

Chloro-Substituted Derivatives

2-Bromo-5-chloro-1,3-dimethylbenzene
  • Properties :
    • Melting point: -5°C; boiling point: 219–220°C; density: 1.394 g/mL .
    • Pungent odor, colorless to light yellow liquid .
  • Synthesis : Produced via methylating bromobenzene followed by chlorination .
  • Applications : Key intermediate in drug, dye, and pesticide synthesis .

Comparative Analysis of Key Properties

Table 1: Physicochemical Properties of Selected Compounds

Compound Molar Solubility (mmol/l) Melting Point (°C) Boiling Point (°C) Key Applications
2-Bromo-1,3-dimethylbenzene 0.10 N/A N/A GABAA receptor studies
2-Bromo-5-chloro-1,3-dimethylbenzene N/A -5 219–220 Drug/pesticide synthesis
5-Bromo-2-iodo-1,3-dimethylbenzene N/A 76–78 N/A Catalytic reactions
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene N/A N/A N/A Fluorinated intermediates

Table 2: Substituent Effects on Reactivity and Stability

Substituent Key Influence Example Compound
Bromine (Br) Enhances electrophilic substitution reactivity; moderates solubility 2-Bromo-5-ethoxy-1,3-dimethylbenzene
Iodine (I) Facilitates cross-coupling reactions; increases molecular weight 2-Bromo-5-iodo-1,3-dimethylbenzene
Ethoxy (OCH₂CH₃) Improves solubility in polar solvents; alters steric hindrance Target compound (theoretical extrapolation)
Methoxy (OCH₃) Reduces thermal stability; increases volatility in pyrolysis 5-Bromo-2-methoxy-1,3-dimethylbenzene

Biological Activity

2-Bromo-5-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol. It belongs to the class of brominated aromatic compounds and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, through various studies and research findings.

The compound is characterized by the presence of a bromine atom and an ethoxy group attached to a dimethylbenzene core. Its reactivity primarily involves electrophilic aromatic substitution, where the bromine atom can act as a leaving group, allowing for various synthetic pathways .

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of derivatives of this compound. For instance, synthesized derivatives have shown potential against Mycobacterium tuberculosis (Mtb). In a study utilizing the microplate Alamar blue assay (MABA), certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard treatments . The following table summarizes key findings related to antimicrobial activity:

CompoundTarget PathogenMIC (g/mL)Reference
Compound 7M. tuberculosis0.8
Compound 8M. tuberculosis0.8

Anti-inflammatory Effects

In addition to its antimicrobial properties, derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in treating inflammatory diseases .

The mechanism of action for the biological activity of this compound involves interactions with specific molecular targets within microbial cells and inflammatory pathways. The ethoxy group is believed to enhance binding affinity to these targets, influencing both the reactivity and selectivity of the compound .

Study on Tuberculosis Treatment

A notable case study involved the synthesis and evaluation of several derivatives based on this compound aimed at treating tuberculosis. The study utilized molecular docking techniques alongside experimental assays to assess the efficacy of these compounds against Mtb. Results indicated that specific modifications to the structure significantly enhanced antimicrobial activity .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy profiles of these compounds in animal models. These studies are crucial for understanding potential therapeutic applications and toxicity levels associated with prolonged exposure .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-ethoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield?

Synthesis typically involves electrophilic aromatic substitution or functional group interconversion. For example, bromination of a pre-substituted benzene derivative (e.g., 5-ethoxy-1,3-dimethylbenzene) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃). Reaction conditions such as solvent polarity (e.g., CCl₄ vs. DCM), temperature (0–25°C), and stoichiometry significantly impact yield. Evidence from similar compounds suggests that steric hindrance from methyl and ethoxy groups may necessitate prolonged reaction times or elevated temperatures .

Q. How is the structure of this compound confirmed post-synthesis?

Combined spectroscopic techniques are critical:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy group at C5, methyl at C1/C3). Overlapping signals may require 2D methods like HSQC or NOESY.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.0).
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally analogous bromo-dimethylbenzene derivatives .

Q. What purification techniques are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated isomers.
  • Recrystallization : Ethanol or methanol as solvents, leveraging differences in solubility between substituents.
  • Distillation : For liquid-phase compounds, fractional distillation at reduced pressure (e.g., bp ~220–230°C, inferred from analogous bromo-ethoxy compounds) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound be resolved?

Discrepancies in peak splitting or integration often arise from dynamic effects (e.g., restricted rotation of the ethoxy group) or scalar coupling. Strategies include:

  • Variable Temperature (VT) NMR : To observe coalescence of split signals.
  • Computational Predictions : DFT-based NMR chemical shift calculations (e.g., using Gaussian or ADF software) to validate assignments.
  • Comparative Analysis : Cross-reference with crystallographic data from structurally similar compounds, such as 2-Bromo-5-iodo-1,3-dimethylbenzene .

Q. What strategies mitigate competing side reactions during the ethoxy group introduction?

  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) using TMS or acetyl protection.
  • Regioselective Etherification : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at C5.
  • Kinetic Control : Lower reaction temperatures (-10°C) to favor ethoxy substitution over bromine migration .

Q. How does the electronic nature of substituents affect regioselectivity in further functionalization?

The electron-donating ethoxy group (-OCH₂CH₃) directs electrophiles to the para position (C4), while methyl groups (-CH₃) at C1/C3 create steric hindrance. Computational modeling (e.g., Fukui function analysis) predicts reactivity patterns, validated by experimental nitration or sulfonation studies. Hammett parameters (σ⁺) quantify substituent effects on reaction rates .

Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?

  • DFT Studies : Calculate activation energies for Suzuki-Miyaura coupling using Pd catalysts. Key factors include bromine’s leaving group ability and steric bulk from ethoxy/methyl groups.
  • Molecular Dynamics (MD) : Simulate catalyst-substrate interactions to optimize ligand choice (e.g., bulky phosphines for hindered substrates) .

Safety and Methodological Considerations

Q. What are the key safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential bromine vapor release.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Refer to SDS guidelines for brominated aromatics .

Q. How should researchers design experiments to address contradictory bioactivity data in medicinal chemistry studies?

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Triangulation : Combine enzyme assays (e.g., kinase inhibition), cell viability tests, and in silico docking to validate mechanisms.
  • Control Experiments : Rule out solvent effects (e.g., DMSO) or impurities via HPLC purity checks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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